molecular formula C19H14F2N2O3 B1265242 Aslan003 CAS No. 1035688-66-4

Aslan003

Cat. No. B1265242
Key on ui cas rn: 1035688-66-4
M. Wt: 356.3 g/mol
InChI Key: OMPATGZMNFWVOH-UHFFFAOYSA-N
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Patent
US08598363B2

Procedure details

In another embodiment (step c2), the aminium salt of 3,5-difluoro-3′-methoxybiphenyl-4-amine from step b) is optionally, dried or semidried to remove or partially remove the solvent. Subsequently, said aminium salt is hydrolyzed in the presence of water under well-known reaction conditions to 3,5-difluoro-3′-methoxybiphenyl-4-amine and finally, 3,5-difluoro-3′-methoxybiphenyl-4-amine in the amine form is reacted with 2-chloronicotinic acid to obtain 2-[(3,5-difluoro-3′-methoxy-1,1′-biphenyl-4-yl)amino]nicotinic acid.
[Compound]
Name
aminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[CH:11]=2)[CH:5]=[C:6]([F:9])[C:7]=1[NH2:8].Cl[C:19]1[N:27]=[CH:26][CH:25]=[CH:24][C:20]=1[C:21]([OH:23])=[O:22]>>[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[CH:11]=2)[CH:5]=[C:6]([F:9])[C:7]=1[NH:8][C:19]1[N:27]=[CH:26][CH:25]=[CH:24][C:20]=1[C:21]([OH:23])=[O:22]

Inputs

Step One
Name
aminium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1N)F)C1=CC(=CC=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1N)F)C1=CC(=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
amine
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
partially remove the solvent
CUSTOM
Type
CUSTOM
Details
is hydrolyzed in the presence of water under well-known reaction conditions to 3,5-difluoro-3′-methoxybiphenyl-4-amine

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1NC1=C(C(=O)O)C=CC=N1)F)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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